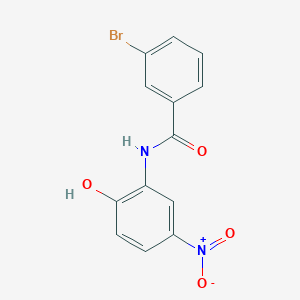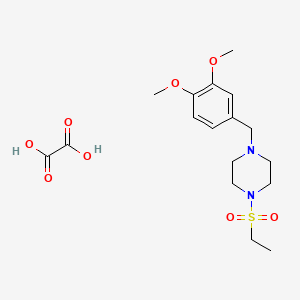![molecular formula C27H27N3O3 B3939483 2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B3939483.png)
2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide
説明
2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide, also known as Boc-Lys-OH, is a synthetic compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it an important tool in many laboratory experiments.
作用機序
The mechanism of action of 2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide is not fully understood. However, it has been found to interact with various proteins, including enzymes and receptors. This compound has been shown to inhibit the activity of some enzymes and modulate the activity of some receptors. It is believed that this compound interacts with these proteins through hydrogen bonding, electrostatic interactions, and van der Waals interactions.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of some enzymes, such as proteases and kinases. It has also been shown to modulate the activity of some receptors, such as G protein-coupled receptors. This compound has been found to have antimicrobial properties and has been shown to inhibit the growth of some bacteria and fungi. Additionally, this compound has been found to have anticancer properties and has been shown to inhibit the growth of some cancer cells.
実験室実験の利点と制限
One of the advantages of using 2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide in lab experiments is its ability to interact with various proteins, making it a versatile tool for studying protein-protein interactions. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
There are many future directions for the use of 2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide in scientific research. One potential direction is the development of new peptides with therapeutic potential using this compound as a building block. Another potential direction is the use of this compound in the development of new drugs that target specific proteins. Additionally, this compound could be used in the study of protein-protein interactions in complex biological systems, such as cells and tissues.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it an important tool in many laboratory experiments. This compound has been used to study protein-protein interactions, synthesize peptides with therapeutic potential, and develop new drugs that target specific proteins. Despite its limitations, this compound has many potential future directions in scientific research.
科学的研究の応用
2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide has been widely used in scientific research as a tool for studying protein-protein interactions and as a building block for synthesizing peptides. This compound has been used to study the structural and functional properties of various proteins, including enzymes, receptors, and transporters. This compound has also been used to synthesize peptides that have therapeutic potential, such as antimicrobial peptides and cancer cell-targeting peptides.
特性
IUPAC Name |
2-benzamido-N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c31-25(21-13-5-2-6-14-21)28-23-16-8-7-15-22(23)26(32)29-24(19-20-11-3-1-4-12-20)27(33)30-17-9-10-18-30/h1-8,11-16,24H,9-10,17-19H2,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYNZSTVGBTYSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 4-{[(sec-butylamino)carbonothioyl]amino}benzoate](/img/structure/B3939421.png)
![2-[(3-bromobenzoyl)amino]-N-(tert-butyl)benzamide](/img/structure/B3939427.png)
![N-(4-methylphenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B3939431.png)
![2-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B3939437.png)

![17-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3939458.png)

![3-(2,2-dichlorovinyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,2-dimethylcyclopropanecarboxamide](/img/structure/B3939479.png)

![3-butyl-5-[(4H-1,2,4-triazol-3-ylthio)methyl]dihydro-2(3H)-furanone](/img/structure/B3939491.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine oxalate](/img/structure/B3939496.png)